molecular formula C14H16Cl3N3O3 B15043502 4-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide

4-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B15043502
M. Wt: 380.6 g/mol
InChI Key: HSOZQDGLGXAATC-UHFFFAOYSA-N
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Description

4-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps. One common method includes the nitration of a benzamide precursor followed by the introduction of the trichloroethyl group and the piperidine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

4-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide exerts its effects involves interactions with specific molecular targets. The nitro group and the trichloroethyl moiety play crucial roles in its activity, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-[2,2,2-trichloro-1-(3-naphthalen-2-yl-thiourea)-ethyl]benzamide
  • 4-nitro-N-[2,2,2-trichloro-1-(3-phenyl-thiourea)-ethyl]benzamide

Uniqueness

4-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16Cl3N3O3

Molecular Weight

380.6 g/mol

IUPAC Name

4-nitro-N-(2,2,2-trichloro-1-piperidin-1-ylethyl)benzamide

InChI

InChI=1S/C14H16Cl3N3O3/c15-14(16,17)13(19-8-2-1-3-9-19)18-12(21)10-4-6-11(7-5-10)20(22)23/h4-7,13H,1-3,8-9H2,(H,18,21)

InChI Key

HSOZQDGLGXAATC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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